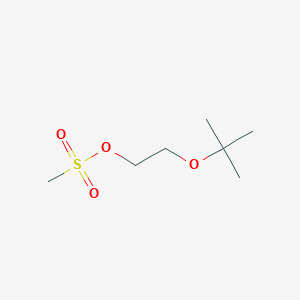

2-Tert-butoxyethyl methanesulfonate

説明

Overview of Methanesulfonate (B1217627) Esters in Organic Synthesis

Methanesulfonate esters, commonly known as mesylates, are a critical class of organic compounds characterized by the functional group CH₃SO₃-OR. They are frequently employed in a wide array of organic transformations due to the excellent leaving group ability of the methanesulfonate anion (CH₃SO₃⁻). researchgate.netajol.info A good leaving group is a molecular fragment that can readily depart with a pair of electrons, which is a crucial step in many substitution and elimination reactions.

The effectiveness of the mesylate group as a leaving group stems from the stability of the resulting methanesulfonate anion. researchgate.net This stability is due to the delocalization of the negative charge across the three oxygen atoms and the sulfur atom through resonance. researchgate.net This high stability makes the corresponding C-O bond in the ester weak and susceptible to cleavage, facilitating nucleophilic substitution reactions where a nucleophile replaces the mesylate group. researchgate.netajol.info

In synthetic chemistry, alcohols are often converted to methanesulfonates to activate the hydroxyl group for subsequent reactions. While the hydroxyl group (-OH) itself is a poor leaving group, its conversion to a mesylate transforms it into a highly effective one. researchgate.net This strategy is fundamental in the synthesis of various organic molecules, including pharmaceuticals. orgsyn.org For instance, methanesulfonate chemistry is utilized in the preparation of intermediates for drugs like pergolide (B1684310) mesylate, which has been used in the treatment of Parkinson's disease. smolecule.com

However, the high reactivity of some methanesulfonate esters, particularly those derived from small alcohols like methanol (B129727) and ethanol, has also led to concerns about their potential as genotoxic impurities in active pharmaceutical ingredients (APIs). pqri.orgacs.org This has prompted significant research into understanding and controlling their formation during manufacturing processes. acs.org

Significance of the Tert-butoxyethyl Moiety in Chemical Design

The tert-butoxyethyl moiety, specifically the tert-butyl group within it, imparts distinct properties to a molecule that are highly valuable in chemical design. researchgate.net The tert-butyl group—(CH₃)₃C—is known for its significant steric bulk. researchgate.net This bulkiness can be strategically employed to influence the outcome of a chemical reaction, a concept often referred to as the "tert-butyl effect". researchgate.net

In the context of 2-tert-butoxyethyl methanesulfonate, the steric hindrance provided by the tert-butyl group can direct the approach of a nucleophile to a specific position, thereby enhancing the selectivity of a reaction. smolecule.com This steric influence is a key tool for chemists to control the three-dimensional arrangement of atoms in a molecule, which is often crucial for its biological activity or material properties.

Furthermore, the tert-butyl group can serve as a steric shield, protecting nearby functional groups from unwanted reactions. researchgate.net This protective role increases the stability of the molecule against certain chemical or enzymatic degradation pathways. researchgate.net While the tert-butoxycarbonyl (Boc) group is a more common protecting group for amines, the related tert-butyl ether functionality in the tert-butoxyethyl group can also offer stability and influence the solubility of the compound in organic solvents.

The combination of the bulky, sterically directing tert-butyl group with the reactive methanesulfonate ester via a flexible ethyl linker in this compound creates a reagent with a unique balance of reactivity and selectivity, positioning it as a useful building block in targeted organic synthesis. smolecule.com

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically grounded overview of this compound, strictly adhering to its role in academic and synthetic chemistry. The scope is intentionally narrowed to the chemical principles underpinning its utility, as defined by its constituent functional groups.

This text has provided an introduction to the compound itself, followed by a detailed examination of the two key components that define its chemical character: the methanesulfonate ester and the tert-butoxyethyl moiety. The discussion on methanesulfonate esters highlighted their function as excellent leaving groups in organic synthesis, a property that is central to the reactivity of the title compound. The section on the tert-butoxyethyl moiety emphasized its role in providing steric bulk, which is a critical factor for controlling reaction selectivity and ensuring molecular stability.

By dissecting the compound into these functional components, this outline aims to build a clear understanding of why this compound is a valuable intermediate in the precise construction of complex organic molecules. The content is based on established principles of organic chemistry and documented research findings.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4S/c1-7(2,3)10-5-6-11-12(4,8)9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRZAOBUTPYLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594107 | |

| Record name | 2-tert-Butoxyethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235098-18-7 | |

| Record name | 2-tert-Butoxyethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butoxyethyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2 Tert Butoxyethyl Methanesulfonate

Nucleophilic Substitution Reactions (S(_N)1/S(_N)2)

Nucleophilic substitution is a fundamental reaction class for 2-tert-butoxyethyl methanesulfonate (B1217627), facilitated by the highly effective methanesulfonate leaving group. smolecule.com The reaction involves the replacement of the methanesulfonate group by a nucleophile. The specific mechanism, whether S(_N)1 or S(_N)2, is determined by the substrate's structure, the nucleophile's nature, and the reaction conditions. msu.edubits-pilani.ac.in

The general form of a nucleophilic substitution reaction is: CH₃SO₂OCH₂CH₂OC(CH₃)₃ + Nu⁻ → Nu-CH₂CH₂OC(CH₃)₃ + CH₃SO₂O⁻

The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions. researchgate.netajol.info Its effectiveness stems from the stability of the resulting methanesulfonate anion (CH₃SO₃⁻). The negative charge on the anion is delocalized through resonance across the three oxygen atoms, making it a very weak base and, consequently, a stable species in solution. organic-chemistry.org

Sulfonate esters, such as mesylates and tosylates, are among the best leaving groups, significantly more reactive than halides in many cases. organic-chemistry.org This high reactivity enables efficient displacement by a wide range of nucleophiles. smolecule.com Studies comparing various leaving groups on sterically hindered skeletons have shown that while triflates are the most reactive, common sulfonate esters like mesylates are highly effective for promoting nucleophilic substitution.

Relative Reactivity of Common Leaving Groups

| Leaving Group | Chemical Formula | Conjugate Acid pKa | Relative Reactivity |

|---|---|---|---|

| Triflate | CF₃SO₃⁻ | ~ -14 | Very High |

| Tosylate | CH₃C₆H₄SO₃⁻ | ~ -2.8 | High |

| Methanesulfonate (Mesylate) | CH₃SO₃⁻ | ~ -1.9 | High |

| Iodide | I⁻ | ~ -10 | Moderate to High |

| Bromide | Br⁻ | ~ -9 | Moderate |

| Chloride | Cl⁻ | ~ -7 | Low to Moderate |

The stereochemical outcome of a nucleophilic substitution reaction is directly tied to its mechanism. organic-chemistry.org

S(_N)2 Pathway : The S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org This process leads to a predictable inversion of stereochemistry at the reaction center, an effect known as Walden inversion. eurjchem.com If a chiral version of 2-tert-butoxyethyl methanesulfonate were used (e.g., by isotopic labeling), the S(_N)2 reaction would result in the product with the opposite configuration. eurjchem.com

S(_N)1 Pathway : The S(_N)1 mechanism proceeds through a two-step process involving the formation of a planar carbocation intermediate. rsc.org Because the nucleophile can attack this flat intermediate from either face with nearly equal probability, the S(_N)1 reaction typically results in racemization, producing a mixture of enantiomers. organic-chemistry.org However, given that this compound is a primary substrate, the formation of the required unstable primary carbocation makes the S(_N)1 pathway highly unfavorable. rsc.org

While specific computational studies on this compound are not widely published, theoretical investigations into the hydrolysis of sulfonate esters provide valuable mechanistic insights. The hydrolysis of these esters has been a subject of debate, with evidence supporting both concerted (S(_N)2-like) and stepwise (addition-elimination) mechanisms. acs.org

Some computational and kinetic studies suggest that the hydrolysis of sulfonate esters proceeds through a concerted mechanism involving a single transition state. rsc.orgrsc.org However, other research indicates that under certain conditions, such as with a strong nucleophile and a poor leaving group, the reaction may favor a two-step, stepwise process involving a pentavalent intermediate. rsc.orgrsc.org These findings highlight that the precise nature of the transition state can be influenced by the specific reactants and conditions, but for most practical purposes, the reactions of alkyl methanesulfonates with good nucleophiles are treated as concerted S(_N)2 processes. acs.org

Elimination Reactions (E1/E2)

Elimination reactions are a significant alternative pathway to substitution for this compound, as the molecule possesses hydrogen atoms on the carbon adjacent (beta-carbon) to the carbon bearing the leaving group. These reactions lead to the formation of an alkene, tert-butanol, and methanesulfonic acid.

The primary elimination pathway is expected to be the bimolecular E2 mechanism, which, like the S(_N)2 reaction, is a concerted process. The unimolecular E1 mechanism is considered unlikely due to the high energy required to form a primary carbocation intermediate. lumenlearning.com

For primary substrates like this compound, S(_N)2 and E2 reactions are in direct competition. lumenlearning.com The outcome of the reaction depends heavily on the properties of the reagent used, which can act as either a nucleophile (favoring substitution) or a base (favoring elimination).

Substrate Structure : The reaction occurs at a primary carbon, which generally favors S(_N)2 reactions due to lower steric hindrance compared to secondary or tertiary carbons. msu.edu However, the presence of the bulky tert-butoxy (B1229062) group on the beta-carbon introduces significant steric hindrance near the reaction center. This bulkiness can impede the backside attack required for the S(_N)2 mechanism, thereby increasing the likelihood of the competing E2 elimination. msu.edu

Nucleophile vs. Base Character : Reagents that are strong bases but poor nucleophiles will strongly favor the E2 pathway. A classic example is potassium tert-butoxide, where the bulky base has difficulty reaching the electrophilic carbon for substitution but can easily abstract a more accessible beta-proton. msu.edu Conversely, reagents that are good nucleophiles but weaker bases (e.g., I⁻, Br⁻) will favor the S(_N)2 pathway. Many reagents, such as hydroxide (B78521) (OH⁻) and alkoxides (RO⁻), are both strong nucleophiles and strong bases, leading to a mixture of both S(_N)2 and E2 products. lumenlearning.commasterorganicchemistry.com

Several experimental factors can be adjusted to control whether substitution or elimination is the major reaction pathway.

Factors Controlling S(_N)2 vs. E2 Selectivity for this compound

| Factor | Favors S(_N)2 (Substitution) | Favors E2 (Elimination) |

|---|---|---|

| Nature of Base/Nucleophile | Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, RS⁻) | Strong, sterically hindered bases (e.g., KOC(CH₃)₃, DBU) |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, Acetone) which enhance nucleophilicity. | Less polar or protic solvents that can stabilize the transition state for elimination. |

| Temperature | Lower temperatures. | Higher temperatures (elimination has a higher activation energy and is favored entropically). |

Protecting Group Chemistry

The 2-tert-butoxyethyl group, for which this compound serves as a synthetic precursor, is utilized in organic synthesis as a protecting group, particularly for alcohols. A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, enabling a chemical reaction to be carried out selectively at another position in the molecule. wikipedia.org The effectiveness of a protecting group strategy hinges on the ease of its introduction, its stability under various reaction conditions, and the selectivity of its removal. nih.gov

The tert-butoxyethyl group is a derivative of a tert-butyl (tBu) ether. Tert-butyl ethers are known for their stability in basic conditions but are labile to acid. researchgate.net The cleavage of the tert-butoxyethyl protecting group is therefore typically achieved under acidic conditions. wikipedia.orgwikipedia.org

The mechanism of this deprotection reaction generally proceeds through an SN1 or E1 pathway, initiated by the protonation of the ether oxygen atom by an acid. This protonation makes the attached group a better leaving group. Subsequently, the carbon-oxygen bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and the release of the deprotected primary alcohol (ethylene glycol monomesylate in the case of the full molecule's decomposition). smolecule.com The tert-butyl cation is then neutralized, typically by losing a proton to form isobutene.

Common reagents used for the cleavage of tert-butyl ethers include strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid. wikipedia.orglookchem.com Milder, more selective methods have also been developed, such as using silica (B1680970) gel in refluxing toluene (B28343) or a combination of cerium(III) chloride and sodium iodide. researchgate.netlookchem.com

The general scheme for the acid-catalyzed cleavage is as follows:

Protonation: The ether oxygen is protonated by an acid (H-A).

Carbocation Formation: The C-O bond cleaves heterolytically to form a stable tert-butyl carbocation and the free alcohol.

Deprotonation: The tert-butyl carbocation loses a proton to form isobutene.

Table 1: Reagents for Tert-butyl Ether Cleavage

| Reagent(s) | Conditions | Selectivity/Notes |

| Trifluoroacetic Acid (TFA) | Anhydrous or in a solvent like Dichloromethane (DCM) | Strong acid, can remove other acid-labile groups. wikipedia.orglookchem.com |

| Hydrochloric Acid (HCl) | Aqueous or in an organic solvent | Common and effective strong acid. wikipedia.org |

| Cerium(III) Chloride / Sodium Iodide | Anhydrous, in Acetonitrile (B52724) | Mild and chemoselective method. researchgate.net |

| Silica Gel (SiO₂) | Refluxing Toluene | Mild conditions, selective for t-butyl esters over t-butyl ethers in some cases. lookchem.com |

In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect one functional group without affecting others. jocpr.com This is achieved through an orthogonal protecting group strategy, where different protecting groups that can be removed under distinct chemical conditions are used. nih.govjocpr.comresearchgate.net

The acid-labile nature of the tert-butoxyethyl group makes it an excellent component of orthogonal strategies. It is stable under conditions used to remove other common protecting groups, such as base-labile or hydrogenolysis-labile groups. iris-biotech.de A classic example in peptide synthesis is the use of the base-labile Fluorenylmethoxycarbonyl (Fmoc) group for protecting the α-amino group of amino acids, in conjunction with the acid-labile tert-butyl (tBu) group for side-chain protection. iris-biotech.deub.edu The Fmoc group can be selectively removed with a base like piperidine, leaving the tBu-protected side chains intact. The tBu groups are then removed at a later stage, typically during the final cleavage from the resin, using a strong acid like TFA. iris-biotech.de

The tert-butoxyethyl group fits into this strategy as an acid-labile group, compatible with base-labile and other non-acid-labile protecting groups.

Table 2: Orthogonal Protecting Group Compatibility

| Protecting Group | Typical Substrate | Cleavage Conditions | Orthogonality with Tert-butoxyethyl |

| Tert-butoxyethyl | Alcohols | Acidic (e.g., TFA, HCl) | - |

| Fmoc (Fluorenylmethoxycarbonyl) | Amines | Basic (e.g., Piperidine in DMF) | Yes |

| Cbz (Carbobenzyloxy) | Amines | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| Benzyl (Bn) | Alcohols, Carboxylic Acids | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| TBDMS (Tert-butyldimethylsilyl) | Alcohols | Fluoride (B91410) ion (e.g., TBAF) or mild acid | Partial/Conditional (cleavage conditions can overlap) wikipedia.orgjocpr.com |

| Acetyl (Ac) | Alcohols, Amines | Basic or Acidic (hydrolysis) | No (acid-cleavage overlaps) libretexts.org |

Radical Reactions Involving Tert-butyl Radical Species

The tert-butyl radical, (CH₃)₃C•, is a highly reactive and unstable organic intermediate characterized by an unpaired electron on the central carbon atom. ontosight.ai While this compound is primarily used in nucleophilic substitution and protection chemistry, its structure allows for the potential generation of tert-butyl radical species under specific conditions, such as thermal decomposition or in the presence of radical initiators. smolecule.comajol.info

The formation of radicals from tert-butyl-containing compounds is well-documented. For instance, the cleavage of tert-butyl hydroperoxide can yield alkoxyl and methyl radicals. nih.gov A plausible pathway for the formation of a tert-butyl radical from a tert-butoxy-containing compound could involve the homolytic cleavage of the ether C-O bond to form a tert-butoxyl radical ( (CH₃)₃CO• ). This tert-butoxyl radical is itself highly reactive and can undergo subsequent reactions, including β-scission (fragmentation) to yield a methyl radical and acetone, or participate in hydrogen abstraction from a solvent or another molecule to form tert-butanol.

The direct generation of a tert-butyl radical from the tert-butoxyethyl group is less common than the formation of the tert-butyl cation under ionic (acidic) conditions. However, under conditions that favor radical pathways, such as high temperatures or photolysis, the formation of radical species is conceivable. The methanesulfonate group itself is a good leaving group, which facilitates cleavage at the adjacent C-O bond. ajol.inforesearchgate.net

Once formed, the tert-butyl radical engages in several characteristic reactions. ontosight.ai

Table 3: Typical Reactions of the Tert-butyl Radical

| Reaction Type | Description | Example |

| Substitution | The radical abstracts an atom (typically hydrogen or a halogen) from another molecule, generating a new radical. | (CH₃)₃C• + R-H → (CH₃)₃C-H + R• |

| Addition | The radical adds across a double or triple bond, forming a new carbon-carbon bond and a new radical species. ontosight.ai | (CH₃)₃C• + H₂C=CH₂ → (CH₃)₃C-CH₂-CH₂• |

| Rearrangement | The radical rearranges its structure, though this is less common for the tert-butyl radical itself compared to other radicals. ontosight.ai | - |

| Termination | Two radicals combine to form a stable, non-radical product. | 2 (CH₃)₃C• → (CH₃)₃C-C(CH₃)₃ |

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate

The primary function of 2-tert-butoxyethyl methanesulfonate (B1217627) is to serve as an intermediate, facilitating the construction of more complex molecules. The methanesulfonate (mesylate) group is an exceptional leaving group in nucleophilic substitution reactions, making the compound a powerful alkylating agent for introducing the 2-tert-butoxyethyl moiety. smolecule.comajol.info

The introduction of fluorine into organic molecules is of great interest, particularly in the development of pharmaceuticals and agrochemicals. 2-Tert-butoxyethyl methanesulfonate can serve as a key precursor in nucleophilic fluorination reactions. The methanesulfonate group activates the C-O bond, making the adjacent carbon atom susceptible to attack by a fluoride (B91410) ion source. ajol.info

The general mechanism involves the displacement of the mesylate group, which is a much better leaving group than the corresponding hydroxyl group. ajol.info This strategy is part of a broader class of reactions where alcohols are converted into sulfonates to facilitate substitution. ajol.info While various fluorinating agents exist, the conversion of an alcohol to a sulfonate ester like this compound is a common and critical first step to enable the introduction of a fluorine atom under nucleophilic conditions. ajol.infonih.gov

For analytical purposes, particularly in chromatography, the derivatization of compounds that lack a chromophore is essential for detection by UV-Vis spectroscopy. semanticscholar.org While this compound itself is used as a reagent, related methanesulfonate compounds are often impurities in drug substances that require quantification. nih.gov Analytical methods have been developed that involve the derivatization of such methanesulfonate impurities with a UV-active tag. mdpi.com This allows for sensitive detection using high-performance liquid chromatography with ultraviolet detection (HPLC-UV). nih.govnih.gov

| Derivatization Reagent | Analytical Purpose |

| Sodium dibenzyldithiocarbamate | Used as a pre-column derivatizing agent to attach a chromophore to methanesulfonate impurities, enabling sensitive detection by HPLC-UV. nih.govmdpi.comnih.govresearchgate.net |

| N,N-diethyldithiocarbamate | Functions similarly to attach a chromophore, allowing for the quantification of trace levels of methanesulfonate impurities in pharmaceutical ingredients. nih.gov |

From a synthetic standpoint, the entire purpose of this compound is to be "derivatized" in a subsequent reaction. The methanesulfonate group is installed with the express purpose of being replaced by another functional group through nucleophilic substitution, thereby creating a new derivative of the starting material. smolecule.comajol.info

The unique structure of this compound, combining both ether and sulfonate functionalities, makes it a versatile building block for constructing complex molecules. smolecule.com It has been employed in the synthesis of ergot alkaloid derivatives, such as pergolide (B1684310) mesylate, where it serves as a key intermediate. smolecule.com Its use in telescoping reactions—where multiple synthetic steps are performed in a single reactor—can lead to the efficient production of high-purity intermediates for complex targets. smolecule.com The tert-butoxyethyl group can be retained in the final structure or cleaved under specific conditions if it is used as a protecting group, adding to its synthetic utility.

Reagent Development and Functional Group Transformations

This compound is a reagent designed for functional group transformations. It is synthesized from 2-tert-butoxyethanol (B42023) and methanesulfonyl chloride and is used to convert a nucleophile into a more complex, alkylated product. smolecule.com The core transformation is the transfer of the 2-tert-butoxyethyl group. Its development as a reagent is tied to the need for specific alkylating agents where the introduced group's steric and electronic properties are important for subsequent synthetic steps or the final properties of the target molecule. The methanesulfonate moiety is key to its reactivity, enabling efficient displacement by a wide range of nucleophiles. smolecule.comajol.info

Use in Pharmaceutical Intermediate Synthesis

In pharmaceutical development, modifying existing molecules or building complex new ones is a constant objective. This compound's reactivity allows for its use in creating new drug candidates. smolecule.com It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). smolecule.com

Substituted nucleoside analogues are a critical class of therapeutic agents, particularly as antiviral drugs. nih.govnih.gov The synthesis of these complex molecules often requires the precise introduction of various substituents onto a core scaffold. nih.gov While direct literature citing the use of this compound for this specific purpose is limited, the synthetic strategies involved are highly relevant to its function.

The synthesis of 2'-substituted cyclobutyl nucleosides, for example, involves creating a core cyclobutane (B1203170) ring and then introducing the desired functional groups. nih.govnih.gov Introducing these substituents often requires the activation of a hydroxyl group, a role for which converting the alcohol to a methanesulfonate is a classic and effective strategy. This activation facilitates nucleophilic attack to introduce groups like fluorine or others at specific positions, which is a key step in building the final nucleoside analogue. nih.gov Therefore, reagents like this compound are archetypal tools for the types of transformations required in the synthesis of such complex pharmaceutical intermediates.

Development of Chemotherapeutic Agents

This compound has emerged as a significant, albeit indirect, contributor to the landscape of modern cancer therapeutics. Its primary role is not as an active pharmaceutical ingredient with direct cytotoxic effects on cancer cells, but rather as a critical intermediate in the synthesis of targeted therapies. The strategic use of this compound lies in its chemical structure, which facilitates the construction of complex molecules designed to interfere with specific pathways that drive cancer cell proliferation.

The methanesulfonate group in this compound is an excellent leaving group, a chemical attribute that is highly valued in organic synthesis. ajol.info This property allows for the efficient formation of new chemical bonds, a necessary step in the multi-stage synthesis of many modern drugs. The tert-butoxyethyl group, on the other hand, can serve as a protected form of a hydroxyethyl (B10761427) group, which can be unveiled in a later synthetic step. This dual functionality makes it a versatile building block.

A prime example of its application is in the production of Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes. Current time information in Bangalore, IN. These enzymes are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently overactive in various human cancers, leading to uncontrolled cell growth. Current time information in Bangalore, IN. By inhibiting MEK1 and MEK2, Selumetinib can effectively block this signaling cascade and halt tumor progression. Current time information in Bangalore, IN.

The synthesis of Selumetinib involves the coupling of a complex benzimidazole (B57391) core with a side chain, and it is in the construction of this side chain that this compound plays a crucial role. While detailed, step-by-step synthetic schemes are often proprietary and vary between manufacturers, patent literature outlines processes where precursors containing the 2-tert-butoxyethoxy moiety are utilized. For instance, a key step can involve the reaction of a hydroxyl group on the core molecule with a reagent that introduces the 2-tert-butoxyethoxy side chain. In some synthetic routes, this compound can be used to introduce this side chain onto a nucleophilic nitrogen atom within the benzimidazole structure.

While there is extensive research on the biological activity of Selumetinib and other MEK inhibitors, studies focusing on the direct cytotoxic or chemotherapeutic properties of this compound itself are not prevalent in publicly available literature. Its significance in the development of chemotherapeutic agents is therefore primarily through its enabling role in the synthesis of these targeted therapies.

Research Findings on the Utility of this compound in Synthesis

The utility of this compound and similar methanesulfonate-containing compounds is a recurring theme in synthetic organic chemistry, particularly in the preparation of molecules with potential biological activity. Research has shown that methanesulfonate groups are effective leaving groups in nucleophilic substitution reactions, facilitating the creation of new carbon-heteroatom bonds. ajol.info

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods provide detailed information about the molecular structure of 2-tert-butoxyethyl methanesulfonate (B1217627), confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-tert-butoxyethyl methanesulfonate. ajol.info Both proton (¹H) and carbon-13 (¹³C) NMR provide diagnostic signals that correspond to the unique chemical environments of the nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic resonances. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around 1.2 ppm. The methylene (B1212753) protons adjacent to the ether oxygen and the sulfonate group appear as distinct triplets, typically in the regions of 3.6-3.8 ppm and 4.2-4.4 ppm, respectively. The singlet corresponding to the methyl group of the methanesulfonate moiety is observed around 3.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The carbon of the methyl group in the methanesulfonate portion of the molecule resonates at a characteristic chemical shift. The carbons of the ethyl bridge and the tert-butoxy (B1229062) group also show distinct signals.

2D NMR: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially in complex molecules. libretexts.orgbeilstein-journals.org COSY spectra would show correlations between the coupled methylene protons of the ethyl bridge. HSQC spectra correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. For instance, the proton signal at ~3.7 ppm would correlate with the carbon signal of the adjacent methylene group, and the proton signal at ~4.3 ppm would correlate with the carbon of the methylene group bonded to the sulfonate. These 2D experiments provide a comprehensive map of the molecular framework. libretexts.orgbeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and should be considered as a predictive guide. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| -C(CH ₃)₃ | ~1.2 | Singlet | 9H | ~27 |

| -C (CH₃)₃ | - | - | - | ~73 |

| -O-CH₂ -CH₂-O- | ~3.7 | Triplet | 2H | ~65 |

| -O-CH₂-CH₂ -O- | ~4.3 | Triplet | 2H | ~68 |

| -S(=O)₂-CH₃ | ~3.0 | Singlet | 3H | ~37 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. smolecule.com When coupled with tandem mass spectrometry (MS/MS), it provides valuable information about the compound's structure through fragmentation analysis. researchgate.net

In a typical mass spectrum, the molecular ion peak [M+H]⁺ for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in MS/MS experiments is particularly informative. A characteristic fragmentation pathway involves the loss of the tert-butyl group, resulting in a prominent fragment ion. Other fragmentations can include cleavage of the ether bond and the sulfonate group, providing further structural confirmation.

Table 2: Expected Mass Spectrometry Fragments for this compound This table presents a hypothetical fragmentation pattern. The actual observed fragments and their relative intensities can vary depending on the ionization method and collision energy.

| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ | C₇H₁₇O₄S⁺ | 197.08 |

| [M-C₄H₉]⁺ | C₃H₇O₄S⁺ | 139.00 |

| [C₄H₉]⁺ | (CH₃)₃C⁺ | 57.07 |

| [CH₃SO₃]⁺ | CH₃SO₃⁺ | 95.98 |

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. researchgate.netresearchgate.net The FT-IR spectrum provides a unique "fingerprint" of the molecule. wiley.com

Key characteristic absorption bands for this compound include:

S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonate group are typically observed in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

C-O Stretching: The C-O stretching vibrations of the ether linkage appear in the range of 1050-1150 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the alkyl groups (tert-butyl, ethyl, and methyl) are found in the 2850-3000 cm⁻¹ region.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are observed at lower frequencies, typically in the 1350-1470 cm⁻¹ range.

The presence and positions of these absorption bands provide strong evidence for the structure of this compound. nih.govspectrabase.comspectrabase.com

Table 3: Characteristic FT-IR Absorption Bands for this compound This table provides a general range for the expected vibrational frequencies. The exact position and intensity of the peaks can be influenced by the sample's physical state and intermolecular interactions.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Sulfonate (S=O) | Asymmetric Stretch | 1350 - 1380 | Strong |

| Sulfonate (S=O) | Symmetric Stretch | 1170 - 1190 | Strong |

| Ether (C-O) | Stretch | 1050 - 1150 | Strong |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

| Methylene (CH₂) | Bend (Scissoring) | 1450 - 1470 | Medium |

| Methyl (CH₃) | Bend (Asymmetric & Symmetric) | 1370 - 1460 | Medium |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like this compound. nih.gov It is particularly useful for purity assessment and for monitoring the progress of a chemical reaction. rjpbcs.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.govrjpbcs.com The retention time of this compound will depend on its polarity relative to the other components in the sample. By creating a calibration curve with standards of known concentration, HPLC can be used for quantitative analysis. The presence of impurities would be indicated by additional peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it applicable for the trace analysis of this compound, especially in complex matrices. researchgate.netjapsonline.com

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. shimadzu.comresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification. This technique is valuable for detecting and quantifying trace amounts of this compound or any related impurities. nih.gov

Quantitative Analysis Methodologies

The quantitative analysis of this compound is crucial for monitoring its purity as a reagent and tracking its consumption during chemical reactions. While dedicated, validated quantitative methods for the routine analysis of this compound are not extensively detailed in publicly available research literature, its quantification can be achieved through established analytical techniques such as chromatography. The methodologies described in research contexts are often part of the broader analysis of reaction mixtures where this compound serves as an intermediate or starting material. audreyli.comgoogle.com

In synthetic chemistry, chromatographic methods are paramount for both qualitative and quantitative assessment. High-Performance Liquid Chromatography (HPLC) is a principal technique for monitoring the progress of reactions involving this compound. audreyli.comgoogle.com For instance, in the synthesis of aminothiazole inhibitors of cyclin-dependent kinase 2, reaction progress and the purity of products were monitored using reversed-phase HPLC. audreyli.com Similarly, in the preparation of diaryl ethers as opioid receptor antagonists, HPLC and Thin Layer Chromatography (TLC) were employed to track the substantial completion of reaction steps where this compound was a reagent. google.com

While specific validated parameters for this compound are not published, the general approach for its quantification would involve developing a method and validating it according to standard guidelines, which would include assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Detailed Research Findings

Research literature primarily describes the use of this compound as a reagent for introducing the 2-tert-butoxyethyl group into a molecule. The analytical focus in these studies is typically on the characterization and quantification of the final product rather than the starting mesylate.

In a study focused on developing inhibitors for PIM kinases, this compound was used as a reactant. The analytical procedures in this research included chiral HPLC and column chromatography to purify and analyze the resulting products. google.com The monitoring of such reactions implicitly requires the ability to distinguish the starting material, this compound, from the products, which is readily achievable with standard chromatographic techniques.

The table below summarizes the typical chromatographic techniques mentioned in the literature for reactions involving this compound. It is important to note that these are generally used for purification and reaction monitoring of the products, but the principles are directly applicable to the quantitative analysis of this compound itself.

Although a dedicated, published method with full validation data for the standalone quantification of this compound is not readily found, the principles of analytical chemistry allow for the development of such methods using the techniques listed above. A typical approach would involve preparing standard solutions of purified this compound at various concentrations to establish a calibration curve. The response (e.g., peak area in HPLC) would then be used to determine the concentration of the compound in unknown samples.

The following table outlines a hypothetical set of parameters for a quantitative HPLC method, based on common practices for similar small organic molecules. This serves as an illustrative example of how such a method would be characterized.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-tert-butoxyethyl methanesulfonate (B1217627). These calculations can provide optimized molecular geometries, atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its chemical behavior.

For 2-tert-butoxyethyl methanesulfonate, DFT calculations would likely be used to determine key bond lengths, bond angles, and dihedral angles. The geometry around the sulfur atom in the methanesulfonate group is expected to be tetrahedral. The distribution of electron density and the resulting dipole moment can also be calculated, offering insights into its polarity and intermolecular interactions.

The reactivity of this compound is largely governed by the methanesulfonate group, which is an excellent leaving group in nucleophilic substitution reactions. Quantum chemical calculations can quantify this by calculating the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low-lying LUMO is typically associated with a higher susceptibility to nucleophilic attack at the adjacent carbon atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability.

In a study on aminothiazole inhibitors of cyclin-dependent kinase 2, this compound was used as a reagent, highlighting its role in synthesis. audreyli.com Although this study did not focus on the computational aspects of the reagent itself, its utility in synthetic chemistry underscores the importance of the methanesulfonate leaving group, a feature that can be rationalized through quantum chemical calculations of the transition states involved in such reactions.

Table 1: Predicted Parameters from Quantum Chemical Calculations for this compound

| Parameter | Predicted Value/Information | Significance |

| Optimized Geometry | Tetrahedral geometry at the sulfur atom. | Determines the three-dimensional shape and steric accessibility. |

| HOMO Energy | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. | |

| LUMO Energy | Indicates the energy of the lowest energy empty orbital, related to the ability to accept electrons and susceptibility to nucleophilic attack. | |

| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability. | |

| Atomic Charges | Reveals the distribution of electron density and identifies electrophilic and nucleophilic sites. |

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various environments, such as in solution, and to explore its reaction pathways. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational changes and the interactions with surrounding solvent molecules.

For a reaction involving this compound, such as a nucleophilic substitution reaction, MD simulations can be used to sample the conformational space of the reactant and the transition state. This can help in understanding the role of the solvent in stabilizing or destabilizing the transition state, thereby affecting the reaction rate. The flexibility of the tert-butoxyethyl group and its influence on the accessibility of the reaction center can also be investigated using MD simulations.

While specific MD simulation studies on this compound are not readily found in the literature, such studies on similar alkylating agents have provided valuable insights into their reaction mechanisms. These simulations can complement the static picture provided by quantum chemical calculations by incorporating temperature and solvent effects.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its characterization and identification. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions. For a saturated compound like this compound, significant absorption in the standard UV-Vis range is not expected.

The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using quantum chemical methods. These calculations can help in assigning the experimentally observed vibrational bands to specific molecular motions. Key vibrational modes for this molecule would include the S=O and S-O stretching frequencies of the methanesulfonate group, as well as the C-H and C-O stretching and bending modes of the tert-butoxyethyl group.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted computationally. These predictions, when compared with experimental data, can help to confirm the structure of the molecule. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed probe of the molecular structure.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies for this compound would focus on how its specific structural features influence its chemical reactivity. The key features of this molecule are the bulky tert-butyl group and the reactive methanesulfonate leaving group.

The steric hindrance provided by the tert-butyl group can influence the mechanism of nucleophilic substitution reactions. For instance, it may favor an SN1-type mechanism over an SN2-type mechanism by disfavoring the backside attack required for SN2. The electronic effect of the ether oxygen in the tert-butoxyethyl group can also modulate the reactivity of the electrophilic carbon center.

Comparative studies with other methanesulfonate esters, such as those with less bulky alkyl groups, would be valuable in quantifying the steric and electronic effects. By systematically varying the structure and correlating it with computationally derived reactivity descriptors (like LUMO energy and activation barriers for reactions) and experimentally observed reaction rates, a comprehensive structure-reactivity relationship can be established. This understanding is crucial for its application as a reagent in organic synthesis, allowing for the fine-tuning of reaction conditions and the prediction of reaction outcomes.

Future Research Directions and Emerging Trends

Sustainable Synthesis of 2-Tert-butoxyethyl Methanesulfonate (B1217627)

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals, with a focus on reducing environmental impact and improving efficiency. Future research into the synthesis of 2-Tert-butoxyethyl methanesulfonate is expected to align with these principles, moving away from traditional methods that may involve hazardous reagents and solvents.

Key areas of development in the sustainable synthesis of sulfonate esters include:

Greener Solvents and Reaction Conditions: Traditional organic solvents contribute significantly to the environmental footprint of chemical processes. The adoption of greener alternatives such as water, supercritical CO2, and bio-based solvents is a key trend in sustainable chemistry. Research into solvent-free reaction conditions is also gaining traction, which can drastically reduce waste and environmental impact.

Catalytic Approaches: The use of catalysts can significantly improve the efficiency and selectivity of reactions, often under milder conditions. Research is ongoing into various catalytic systems for the synthesis of sulfonate esters, including metal-based and organocatalysts, to replace less environmentally friendly reagents.

Renewable Feedstocks: A major goal of green chemistry is the utilization of renewable resources. Future synthetic routes to this compound may explore the use of bio-based starting materials, reducing the reliance on petrochemical sources.

Energy Efficiency: Techniques such as microwave-assisted synthesis are being explored to reduce energy consumption and reaction times in the production of sulfonate esters and other chemical compounds.

| Sustainable Synthesis Approach | Potential Benefit for this compound Production |

| Use of Greener Solvents | Reduced environmental impact and improved worker safety. |

| Advanced Catalysis | Higher yields, greater selectivity, and milder reaction conditions. |

| Renewable Feedstocks | Decreased dependence on fossil fuels and a more sustainable lifecycle. |

| Energy-Efficient Methods | Lower production costs and reduced carbon footprint. |

Applications in Materials Science and Polymer Chemistry

The unique chemical structure of this compound, featuring both a bulky tert-butoxy (B1229062) group and a reactive methanesulfonate leaving group, suggests its potential as a valuable building block in materials science and polymer chemistry.

Emerging applications in this field may include:

Monomer Synthesis and Polymer Modification: The methanesulfonate group is an effective leaving group in nucleophilic substitution reactions, making this compound a candidate for introducing the 2-tert-butoxyethyl moiety into polymer chains. This could be used to modify the properties of existing polymers or to synthesize novel polymers with tailored characteristics.

Development of Advanced Coatings and Adhesives: Functional molecules are often incorporated into coatings and adhesives to enhance properties such as scratch resistance, adhesion, and durability. The tert-butoxy group could potentially impart specific solubility or surface properties to coating formulations.

Synthesis of Functional Materials: The reactivity of the methanesulfonate group allows for the covalent attachment of the 2-tert-butoxyethyl group to surfaces or within porous materials, creating functionalized materials for applications in catalysis, separation science, or as specialty additives in plastics.

Advanced Catalysis for Selective Transformations

Advanced catalytic methods are set to play a crucial role in unlocking the full synthetic potential of this compound. These methods can offer higher selectivity and efficiency in both the synthesis of the compound and its subsequent chemical transformations.

Future research in this area is likely to focus on:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in organic synthesis. Organocatalysts can offer unique reactivity and selectivity for the formation and modification of sulfonate esters, often under mild and environmentally benign conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a wide range of chemical transformations. This technology could be applied to the synthesis of sulfonate esters, including this compound, through novel reaction pathways that are not accessible with traditional thermal methods. Photocatalysis can also be used for the late-stage functionalization of molecules, offering new avenues for creating derivatives of this compound with unique properties.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts from a green chemistry perspective. The development of enzymes that can catalyze the synthesis or transformation of sulfonate esters would represent a significant step towards more sustainable chemical manufacturing.

| Catalytic Method | Potential Application for this compound |

| Organocatalysis | Enantioselective synthesis and functionalization. |

| Photocatalysis | Novel synthetic routes and late-stage modifications under mild conditions. |

| Biocatalysis | Highly selective and environmentally friendly synthesis and transformations. |

Integration with Flow Chemistry and Automation in Synthesis

The shift from traditional batch processing to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. This approach offers numerous advantages in terms of safety, efficiency, and consistency.

The integration of flow chemistry and automation in the context of this compound could lead to:

Safer and More Efficient Production: Continuous flow reactors handle smaller volumes of reactants at any given time, which significantly enhances safety, particularly for exothermic reactions. The precise control over reaction parameters such as temperature, pressure, and mixing in a flow system often leads to higher yields and purity.

Automated Synthesis Platforms: Automated systems can perform multi-step syntheses with high precision and reproducibility. The synthesis of sulfonate esters using solid-phase bound reagents has been demonstrated in automated library synthesis, showcasing the potential for high-throughput synthesis of derivatives.

Process Intensification with Microreactors: Microfluidic reactors offer extremely high surface-area-to-volume ratios, leading to rapid heat and mass transfer. This allows

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-tert-butoxyethyl methanesulfonate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reacting tert-butoxyethanol with methanesulfonyl chloride under anhydrous conditions, using a base like triethylamine to scavenge HCl. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane). Purity (>98%) can be confirmed via GC-MS (e.g., DB-5 column, 70 eV EI mode) or H NMR (characteristic peaks: δ 1.2 ppm for tert-butyl, δ 3.2 ppm for methanesulfonyl methyl) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- GC-MS : Use a polar column (e.g., DB-WAX) with SIM mode targeting m/z 96 (methanesulfonate fragment) and m/z 57 (tert-butyl fragment) for specificity .

- NMR : Key signals include δ 4.3–4.5 ppm (CHO adjacent to sulfonate) and δ 3.0 ppm (SOCH) .

- HPLC-UV : C18 column with acetonitrile/water (60:40) at 220 nm; retention time ~8–10 minutes .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system reactors to minimize vapor exposure .

- PPE : Nitrile gloves (tested for chemical permeation), ANSI-approved goggles, and Tyvek® suits. Respiratory protection (e.g., NIOSH-approved N95 mask) is required if airborne concentrations exceed 1 mg/m³ .

- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste (EPA D003 code for sulfonic esters) .

Advanced Research Questions

Q. How does this compound function as an alkylating agent in nucleophilic substitution reactions?

- Methodological Answer : The compound’s methanesulfonate group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies in DMSO at 25°C show a second-order rate constant (k) of ~5 × 10 Ms for reactions with primary amines. Competing elimination pathways (E2) can be suppressed using polar aprotic solvents and low temperatures (0–5°C) .

Q. What advanced analytical approaches detect trace genotoxic impurities (e.g., residual this compound) in pharmaceuticals?

- Methodological Answer :

- GC-MS/MS : Employ a DB-624 column (30 m × 0.25 mm) with MRM transitions (e.g., m/z 155 → 96 for quantification). Achieve LOD of 0.1 µg/g and LOQ of 0.5 µg/g .

- Derivatization-LC/MS : Derivatize with pentafluorobenzyl bromide to enhance sensitivity; LOQ can reach 0.01 µg/g in API matrices .

- Validation : Follow ICH Q2(R1) guidelines for linearity (r > 0.995), precision (%RSD < 5%), and recovery (90–110%) .

Q. How can the hydrolytic stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate in buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via HPLC-ELSD. Hydrolysis follows first-order kinetics, with t of 8 hours at pH 7 (25°C). Major degradation product: tert-butoxyethanol (confirmed via GC-MS) .

- Arrhenius Modeling : Use data from 25–60°C to predict shelf-life (e.g., t = 6 months at 4°C) .

Q. What in vitro models are suitable for assessing the genotoxic potential of this compound?

- Methodological Answer :

- Ames Test : Use TA98 and TA100 strains with S9 metabolic activation. Dose range: 0.1–100 µg/plate. Positive controls: Methyl methanesulfonate (1 µg/plate) .

- Micronucleus Assay : Treat CHO-K1 cells for 24 hours (0.1–10 µM). Fix cells with methanol/acetic acid (3:1), stain with acridine orange, and score micronuclei in binucleated cells (≥2000 cells/sample) .

- Comet Assay : Electrophorese lymphocytes (1 h, 25 V) post-treatment (1–50 µM). Quantify % tail DNA using image analysis software (e.g., OpenComet) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。